molecular formula C8H8BrNO2 B189847 Ethyl 3-bromoisonicotinate CAS No. 13959-01-8

Ethyl 3-bromoisonicotinate

Katalognummer: B189847
CAS-Nummer: 13959-01-8
Molekulargewicht: 230.06 g/mol
InChI-Schlüssel: KAJIRIIDTCRPKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-bromoisonicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group and a bromine atom is substituted at the 3-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-bromoisonicotinate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl isonicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromoisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction: The compound can be reduced to form ethyl 3-aminonicotinate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert this compound to other functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of ethyl 3-aminonicotinate or ethyl 3-thioisonicotinate.

    Reduction: Formation of ethyl 3-aminonicotinate.

    Oxidation: Formation of this compound derivatives with additional functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromoisonicotinate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 3-bromoisonicotinate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act as a precursor or intermediate that undergoes further chemical transformations to yield active pharmaceutical ingredients. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-bromoisonicotinate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-bromoisonicotinate: Bromine atom substituted at the 2-position instead of the 3-position.

    Ethyl 3-chloroisonicotinate: Chlorine atom substituted at the 3-position instead of bromine.

Uniqueness

This compound is unique due to the specific positioning of the bromine atom and the ethyl ester group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Biologische Aktivität

Ethyl 3-bromoisonicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8H8BrNO2C_8H_8BrNO_2, is a derivative of isonicotinic acid. Its structure features a bromine atom at the 3-position of the pyridine ring, which is believed to influence its biological activity. The compound is synthesized through various methods, including Fischer esterification and Suzuki-Miyaura cross-coupling reactions, which enhance its pharmacological properties by introducing aryl groups .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Fischer Esterification : Reaction of isonicotinic acid with ethanol in the presence of an acid catalyst to form ethyl isonicotinate.
  • Bromination : Introduction of bromine at the 3-position using N-bromosuccinimide (NBS) under controlled conditions.
  • Aryl Substitution : Further modification through arylation to enhance biological activity via Suzuki-Miyaura coupling .

Antibacterial Activity

This compound has shown promising antibacterial properties against various strains of bacteria, including:

  • Extended-Spectrum Beta-Lactamase (ESBL) Producing Escherichia coli : In vitro studies indicate significant inhibitory effects against ESBL-producing strains, particularly ST405, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM .
  • Methicillin-Resistant Staphylococcus aureus (MRSA) : The compound exhibited moderate efficacy against MRSA, highlighting its potential as an alternative therapeutic agent for treating resistant bacterial infections .

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Molecular docking studies suggest that this compound binds effectively to target proteins involved in bacterial resistance mechanisms, enhancing its potential as a lead compound for drug development .

Research Findings and Case Studies

Several studies have investigated the biological activity and applications of this compound:

  • In Vitro Studies : A study demonstrated that arylated derivatives of this compound displayed enhanced antibacterial activity compared to the parent compound. The most effective derivatives showed a zone of inhibition greater than that of standard antibiotics like ciprofloxacin .
  • Molecular Docking Analysis : Docking studies revealed that this compound has a binding affinity for key bacterial enzymes, suggesting a mechanism that could lead to the development of new antibacterial agents targeting resistant strains .

Data Summary

CompoundActivity AgainstMIC (µM)Reference
This compoundESBL E. coli ST40550-100
This compoundMRSAModerate
Arylated DerivativesESBL E. coli ST405<50

Eigenschaften

IUPAC Name

ethyl 3-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJIRIIDTCRPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568952
Record name Ethyl 3-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13959-01-8
Record name Ethyl 3-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromoisonicotinic acid (3.0 g, 14.9 mmol) in ethanol (100 mL) was treated with concentrated sulfuric acid (5 mL). The mixture was brought to reflux at which time everything went into solution. After 12 hours at reflux, LCMS indicated that the reaction was complete. The reaction mixture was cooled to room temperature and concentrated on a rotary evaporator to a third of its original volume. The mixture was then diluted with 250 mL of ethyl acetate and washed twice with saturated aqueous sodium bicarbonate. Concentration on a rotary evaporator yielded 3.25 g of ethyl 3-bromoisonicotinate as a yellowish oil which was sufficiently pure enough for subsequent chemical transformations. LCMS (ESI) 216.2 (M+1)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromoisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoisonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromoisonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromoisonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromoisonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromoisonicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.